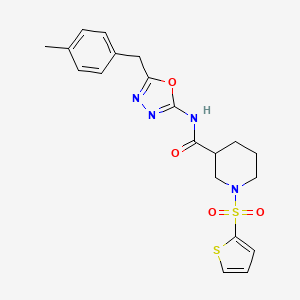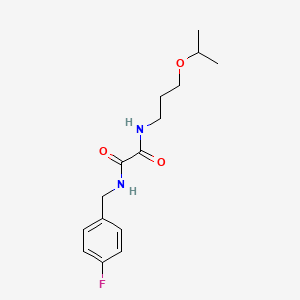
1-(2-Phenylethyl)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 1-(2-Phenylethyl)cyclohexanecarboxylic acid is represented by the SMILES stringOC(C1(CCCCC1)CCC2=CC=CC=C2)=O . This indicates that the compound contains a carboxylic acid group attached to a cyclohexane ring, which is further connected to a phenylethyl group .
Wissenschaftliche Forschungsanwendungen
Chiral Auxiliaries in Asymmetric Diels-Alder Reactions
1-(2-Phenylethyl)cyclohexanecarboxylic acid derivatives have been explored as chiral auxiliaries in asymmetric Diels-Alder reactions. Specifically, 1-amino-2-phenyl-1-cyclohexanecarboxylic acids were utilized to enhance stereochemical outcomes in such reactions, indicating potential applications in stereocontrolled synthesis (Avenoza, Cativiela, París, & Peregrina, 1996).
Photodecarboxylation Studies
Studies on the photodecarboxylation of related compounds, such as 2-phenylpropionic acid, have been conducted. These investigations provide insights into the behavior of this compound under photolytic conditions, which could have implications in photochemical syntheses (Jiménez, Miranda, & Tormos, 1995).
Asymmetric Electrocarboxylation
The compound's derivatives have been utilized in the asymmetric electrocarboxylation of 1-phenylethyl chloride, demonstrating its role in catalytic processes for the synthesis of optically active compounds. This application highlights its potential in asymmetric synthesis and electrochemical carbon dioxide fixation (Chen et al., 2014).
Isotope Labeling Studies
Isotopic scrambling in the synthesis of labeled derivatives, such as 2-phenylethyl triflate, has been explored. These studies are significant for understanding the isotopic distribution in labeled compounds, which is crucial in tracer studies and the development of radiolabeled pharmaceuticals (Lee & Unger, 1973).
Applications in Solar Cell Technology
Derivatives of this compound have been used in the development of solid electrolytes for dye-sensitized solar cells. This application demonstrates its potential in the field of renewable energy and materials science (Décoppet et al., 2014).
Building Blocks for Helical β-Peptides
The enantiomerically pure form of this compound's derivatives serves as an important building block in the synthesis of helical β-peptides, an area of significance in medicinal chemistry and drug design (Berkessel, Glaubitz, & Lex, 2002).
Photoreactions and Photocarboxylation
Photoreactions of aryl alkanoates related to this compound have been studied, providing insights into its reactivity under photochemical conditions. Additionally, its photocarboxylation has potential applications in organic synthesis (Mori et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c16-14(17)15(10-5-2-6-11-15)12-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPPWOLVLAYLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate dioxalate](/img/structure/B2877445.png)

![1-(azepan-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2877447.png)
![8-Azaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2877448.png)

![8-[(2,4-dimethylphenyl)sulfanyl]-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2877451.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2877453.png)


methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2877459.png)
![N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2877460.png)
![5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2877461.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2877462.png)
![2-(Benzylthio)-5-bromobenzo[d]thiazole](/img/structure/B2877465.png)
